
4-(异喹啉-3-基)苯酚
概述
描述
4-(Isoquinolin-3-yl)phenol is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities.
科学研究应用
4-(Isoquinolin-3-yl)phenol has a wide range of applications in scientific research:
生化分析
Biochemical Properties
4-Isoquinolin-3-yl-phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, leading to changes in cellular oxidative states . Additionally, 4-Isoquinolin-3-yl-phenol can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 4-Isoquinolin-3-yl-phenol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, in cancer cells, 4-Isoquinolin-3-yl-phenol can induce apoptosis by upregulating pro-apoptotic genes such as p53 and Bax . It also affects gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 4-Isoquinolin-3-yl-phenol impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-Isoquinolin-3-yl-phenol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. For instance, it has been shown to induce DNA damage, which can trigger apoptosis in cancer cells . Additionally, 4-Isoquinolin-3-yl-phenol can inhibit or activate enzymes involved in critical cellular processes, such as those in the oxidative stress pathway . These interactions often result in changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of 4-Isoquinolin-3-yl-phenol can change over time in laboratory settings. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to 4-Isoquinolin-3-yl-phenol can lead to sustained oxidative stress and DNA damage, resulting in chronic cellular dysfunction . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency .
Dosage Effects in Animal Models
The effects of 4-Isoquinolin-3-yl-phenol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, such as liver and kidney damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
4-Isoquinolin-3-yl-phenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and apoptosis . For instance, it can modulate the activity of enzymes such as superoxide dismutase and catalase, affecting the cellular redox state . Additionally, 4-Isoquinolin-3-yl-phenol can influence metabolic flux and metabolite levels, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Isoquinolin-3-yl-phenol within cells and tissues are critical for its biological activity. It can be transported by specific transporters and binding proteins, which facilitate its localization to target sites . For example, it may accumulate in certain cellular compartments, such as the nucleus or mitochondria, where it can exert its effects . The distribution of 4-Isoquinolin-3-yl-phenol within tissues can also influence its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 4-Isoquinolin-3-yl-phenol is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isoquinolin-3-yl)phenol typically involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst. This method, pioneered by Takemoto, involves nucleophilic addition and cyclization reactions . Another common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines .
Industrial Production Methods: Industrial production of isoquinoline derivatives, including 4-(Isoquinolin-3-yl)phenol, often employs metal-catalyzed processes due to their efficiency and scalability. These methods are designed to minimize the formation of isomers and side products, ensuring high purity and yield .
化学反应分析
Types of Reactions: 4-(Isoquinolin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium or copper catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds .
作用机制
The mechanism of action of 4-(Isoquinolin-3-yl)phenol involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their biological effects. For example, they can inhibit topoisomerase enzymes, which are crucial for DNA replication and repair . This inhibition can result in the suppression of cancer cell growth and proliferation .
相似化合物的比较
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct pharmacological properties.
Pyrazoloisoquinoline: A hybrid compound that combines the structural features of pyrazole and isoquinoline, offering unique chemical and biological properties.
Uniqueness: 4-(Isoquinolin-3-yl)phenol stands out due to its specific structural features, which allow for diverse chemical modifications and applications. Its phenolic group enhances its reactivity, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
4-isoquinolin-3-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-14-7-5-11(6-8-14)15-9-12-3-1-2-4-13(12)10-16-15/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXUAZCSHFABMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469370 | |
| Record name | 4-Isoquinolin-3-yl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884500-88-3 | |
| Record name | 4-Isoquinolin-3-yl-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,9R,10S,17R)-4-methoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride](/img/structure/B1496380.png)
![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)](/img/structure/B1496381.png)
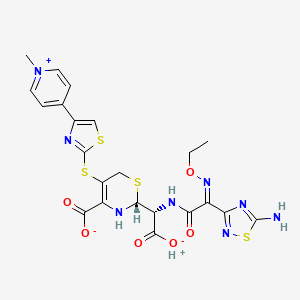
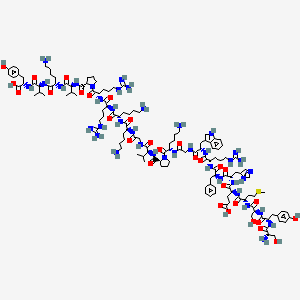
![[4,8-bis[5-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496389.png)
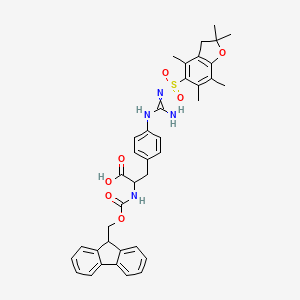
![2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene;iron(2+);pyridine](/img/structure/B1496393.png)
phenanthren]-10a'-ol](/img/structure/B1496395.png)
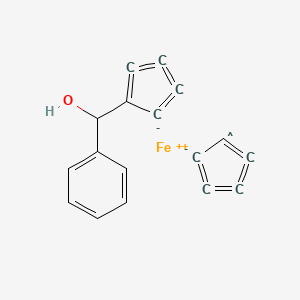
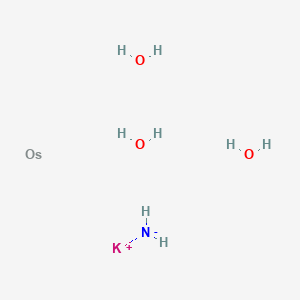
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/new.no-structure.jpg)

![(4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1496414.png)
